Enhanced Resistance to Depyrimidination vs. 5-Methyl-2'-deoxyisocytidine
Oligonucleotides containing the non-alkylated comparator 5-methyl-2'-deoxyisocytidine (1b) undergo stepwise depyrimidination during MALDI-TOF mass spectrometric analysis, whereas oligonucleotides incorporating 2'-O-methyl-5-methylisocytidine (compound 3) are stable under identical conditions [1]. This stability is corroborated by acid-catalyzed hydrolysis experiments on nucleosides in solution [1].
| Evidence Dimension | Stability to depyrimidination (MALDI-TOF & acid hydrolysis) |
|---|---|
| Target Compound Data | Stable (no stepwise depyrimidination observed) |
| Comparator Or Baseline | 5-Methyl-2'-deoxyisocytidine (1b): Susceptible to stepwise depyrimidination |
| Quantified Difference | Qualitative difference (stable vs. susceptible) |
| Conditions | MALDI-TOF mass spectrometry of oligonucleotides; acid-catalyzed hydrolysis of nucleosides in solution |
Why This Matters
For procurement, this stability ensures that synthesized oligonucleotides remain intact during analytical quality control, reducing batch failure rates and ensuring reliable characterization.
- [1] Jana, S. K., Leonard, P., Ingale, S. A., & Seela, F. (2016). 2′-O-Methyl- and 2′-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd–dG and the isoCd–isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(21), 4927-4942. doi:10.1039/C6OB00622A View Source
